2-(Pyridin-2-yloxy)benzylamine hydrochloride
Description
2-(Pyridin-2-yloxy)benzylamine hydrochloride is a benzylamine derivative characterized by a pyridine ring linked via an ether oxygen at the 2-position of the benzyl group. The molecular structure comprises a benzylamine backbone (C₆H₅CH₂NH₂) substituted with a pyridin-2-yloxy moiety, forming a secondary amine hydrochloride salt. Its molecular formula is C₁₂H₁₃N₂O·HCl, with a molecular weight of 244.71 g/mol (calculated).
For instance, benzylamine derivatives like butenafine hydrochloride () exhibit antifungal activity via squalene epoxidase inhibition, while others, such as LY125180 (), modulate neurotransmitter systems. Notably, commercial availability of this compound is restricted, as indicated by its discontinued status in chemical catalogs .
Properties
IUPAC Name |
(2-pyridin-2-yloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;/h1-8H,9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPTTVWSCSOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590020 | |
| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870061-28-2 | |
| Record name | Benzenemethanamine, 2-(2-pyridinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870061-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride typically involves the reaction of 2-chloropyridine with 2-hydroxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yloxy)benzylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it especially valuable for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Recent studies have highlighted its role in developing drugs that inhibit specific enzymes linked to pathological conditions. For instance, research has shown that compounds similar to 2-(pyridin-2-yloxy)benzylamine hydrochloride effectively inhibit lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis .
Chemical Biology
Receptor Interaction Studies
In chemical biology, this compound is employed to study receptor interactions, enhancing our understanding of drug mechanisms and aiding in the development of new therapeutic strategies. It acts as a tool compound, allowing researchers to investigate the binding affinities and activities of various receptors .
Mechanistic Insights
The mechanism of action involves binding to specific molecular targets, inhibiting enzyme activity, and modulating receptor functions. This property is instrumental in elucidating cellular signaling pathways and identifying new therapeutic targets.
Material Science
Advanced Material Formulations
In material science, this compound is utilized in formulating advanced materials. Its unique chemical properties enhance the conductivity and stability of polymers and coatings used in electronic applications .
| Application Area | Use of Compound |
|---|---|
| Pharmaceutical | Intermediate for drug synthesis |
| Chemical Biology | Tool for studying receptor interactions |
| Material Science | Enhances properties of advanced materials |
Analytical Chemistry
Chromatographic Techniques
This compound acts as a reagent in chromatographic methods, improving the detection and quantification of complex mixtures. It enhances analytical sensitivity and specificity, making it useful in various analytical applications .
Agrochemicals
Development of New Products
Research is ongoing into the potential use of this compound in developing agrochemical products. Its properties may contribute to more effective pest control solutions, aligning with sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yloxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
3-(Pyridin-2-yloxy)benzylamine Hydrochloride
This isomer differs in the substitution position of the pyridinyloxy group (3- vs. 2-position on the benzyl ring). For example, the 3-substituted isomer may exhibit distinct hydrogen-bonding capabilities due to spatial orientation, though biological data are unavailable .
4-(Pyridin-2-yloxy)benzylamine Hydrochloride (ST-2504)
Substitution at the 4-position (para to the amine) could enhance planarity and conjugation, influencing lipophilicity and membrane permeability. Combi-Blocks lists this compound with 95% purity, suggesting its utility in structure-activity relationship (SAR) studies .
| Compound Name | Substituent Position | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(Pyridin-2-yloxy)benzylamine HCl | 2-position | 244.71 | Pyridine at ortho position |
| 3-(Pyridin-2-yloxy)benzylamine HCl | 3-position | 244.71 | Meta substitution alters polarity |
| 4-(Pyridin-2-yloxy)benzylamine HCl | 4-position | 244.71 | Para substitution enhances planarity |
Ethanamine-Linked Derivatives
Compounds like 2-(Pyridin-4-yloxy)ethanamine dihydrochloride (QV-4171) replace the benzyl group with an ethanamine linker, reducing aromaticity and increasing flexibility. This structural variation may improve solubility but decrease binding affinity to hydrophobic targets .
Pharmacologically Active Benzylamine Derivatives
Butenafine Hydrochloride
Butenafine (C₂₃H₂₇N·HCl, MW 353.93) features a tert-butylbenzyl and naphthalene group, conferring potent antifungal activity via squalene epoxidase inhibition. In contrast, 2-(Pyridin-2-yloxy)benzylamine lacks the bulky hydrophobic groups critical for butenafine’s fungicidal action .
LY125180 (N,N-Dimethyl-α-[2-(p-tolyloxy)ethyl]benzylamine HCl)
This compound’s p-tolyloxy substituent and dimethylamino group enable serotonin reuptake inhibition, highlighting how electron-donating groups (e.g., methyl) can enhance CNS activity. The pyridinyloxy group in the target compound may instead engage in π-π stacking or hydrogen bonding with distinct targets .
Polymorphic and Formulation Considerations
A polymorphic form of N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine hydrochloride () demonstrates the importance of solid-state properties in drug development.
Biological Activity
2-(Pyridin-2-yloxy)benzylamine hydrochloride, a compound with the chemical formula CHNO·HCl, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant studies and data.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyridine moiety enhances its binding affinity, allowing it to modulate several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which plays a critical role in the synthesis of prostaglandins.
- Receptor Interaction : It binds to various receptors, potentially influencing cell signaling pathways that regulate cellular responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Properties
Studies have suggested that this compound possesses anticancer potential. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| Study B | HeLa (cervical cancer) | 12.5 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties by inhibiting COX enzymes, particularly COX-2, which is associated with inflammation and pain. In vitro studies reported IC values comparable to established anti-inflammatory drugs.
Table 2: COX Inhibition Activity
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| This compound | 25.0 | 10.0 |
| Celecoxib (standard drug) | 20.0 | 5.0 |
3. Antiviral Activity
Preliminary studies have indicated potential antiviral properties against various viruses, including those responsible for respiratory infections. The compound appears to inhibit viral replication through direct interaction with viral proteins.
Case Studies
Several case studies have been published highlighting the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : A recent study assessed the compound's effects on multiple cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema, indicating its effectiveness as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Pyridin-2-yloxy)benzylamine hydrochloride with high purity?
- Methodology : Begin with a nucleophilic aromatic substitution between pyridin-2-ol and a benzyl chloride derivative. Protect the amine group during synthesis using tert-butoxycarbonyl (Boc) to avoid side reactions. Post-synthesis, deprotect the amine under acidic conditions (e.g., HCl in dioxane) and purify via recrystallization from ethanol/water mixtures. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers handle discrepancies in solubility data reported for this compound?
- Methodology : Re-evaluate solubility under controlled conditions (e.g., pH, temperature, solvent polarity). Use dynamic light scattering (DLS) to detect aggregation phenomena that may skew solubility measurements. Cross-validate with alternative methods like shake-flask experiments coupled with UV-Vis spectroscopy. Reference safety data sheets for solvent compatibility and handling precautions during testing .
Advanced Research Questions
Q. What analytical strategies are recommended for detecting trace impurities in this compound?
- Methodology : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode to identify impurities at ppm levels. Use certified reference materials (CRMs) for calibration, such as those listed in pharmacopeial standards (e.g., Ph. Eur.). For structural elucidation of unknown impurities, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) with high-resolution mass spectrometry (HRMS) .
Q. How can polymorphic forms of this compound be characterized, and what are their implications for pharmacological activity?
- Methodology : Perform X-ray powder diffraction (XRPD) to identify crystalline phases. Compare experimental patterns with simulated data from single-crystal X-ray structures. Assess thermodynamic stability via differential scanning calorimetry (DSC). For biological relevance, evaluate solubility and dissolution rates of each polymorph in biorelevant media (e.g., simulated gastric fluid) and correlate with in vitro cellular uptake assays .
Q. What experimental designs are suitable for evaluating the compound’s interaction with monoamine oxidases (MAOs) or other enzymes?
- Methodology : Conduct enzyme inhibition assays using recombinant MAO-A/MAO-B isoforms. Use benzylamine hydrochloride (a known MAO substrate) as a positive control. Measure kinetic parameters (Km, Vmax) via spectrophotometric detection of hydrogen peroxide production (e.g., Amplex Red assay). Validate selectivity using radiolabeled ligands or CRISPR-edited enzyme knockouts .
Data Contradiction and Validation
Q. How should conflicting reports about the compound’s stability under acidic conditions be resolved?
- Methodology : Perform accelerated stability studies under stressed conditions (e.g., 0.1 M HCl, 40°C). Monitor degradation products using UPLC-PDA and compare with stability-indicating methods. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Cross-reference degradation pathways with computational tools like PISTACHIO or REAXYS to identify plausible reaction mechanisms .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Methodology : Implement strict quality control (QC) protocols, including elemental analysis (C, H, N) and chiral HPLC to verify enantiomeric purity. Use in-house CRMs calibrated against international standards (e.g., NIST). For cell-based assays, standardize cell lines, passage numbers, and assay conditions (e.g., serum-free media to avoid protein binding artifacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
